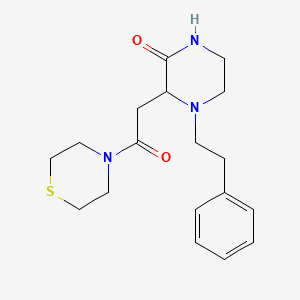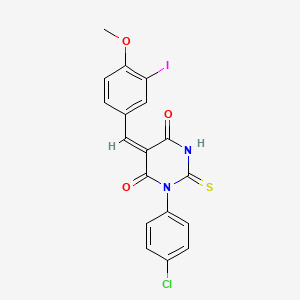![molecular formula C25H26N2O2 B6108518 4-tert-butyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide](/img/structure/B6108518.png)
4-tert-butyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide is an organic compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a tert-butyl group, a phenylphenyl group, and an acetyl group attached to a benzohydrazide core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide typically involves the following steps:
Formation of the Acetyl Intermediate: The initial step involves the acetylation of 4-phenylphenyl acetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Hydrazide Formation: The acetylated product is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Introduction of the tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted benzohydrazides.
Scientific Research Applications
4-tert-butyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N’-[(2-naphthyloxy)acetyl]benzohydrazide
- 4-tert-butyl-N’-[(4-methylphenoxy)acetyl]benzohydrazide
- 4-tert-butyl-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide
Uniqueness
4-tert-butyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.
Properties
IUPAC Name |
4-tert-butyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-25(2,3)22-15-13-21(14-16-22)24(29)27-26-23(28)17-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-16H,17H2,1-3H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRMJPNONAILDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6108442.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6108443.png)
![1-(3-phenylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B6108445.png)
![3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6108458.png)
![ETHYL (5Z)-2-METHYL-5-[(3-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6108471.png)


![[1-(1,2-Oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone](/img/structure/B6108485.png)
![5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B6108499.png)
![1-[3-(4-biphenylyloxy)propyl]-1H-imidazole hydrochloride](/img/structure/B6108519.png)
![1-[3-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenyl]ethanone](/img/structure/B6108523.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B6108530.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(1-ethylpropyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6108539.png)
